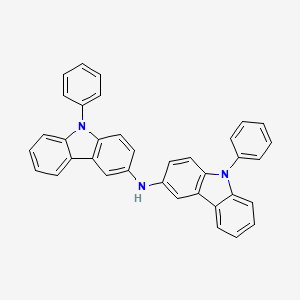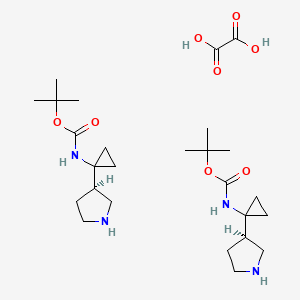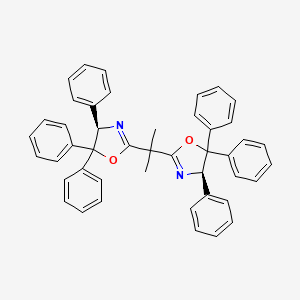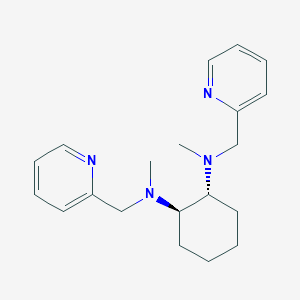
Bis(9-phenyl-9H-carbazol-3-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(9-phenyl-9H-carbazol-3-yl)amine: is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The compound is characterized by the presence of two phenyl-carbazole units linked to an amine group, providing it with distinct electronic and photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(9-phenyl-9H-carbazol-3-yl)amine typically involves the reaction of 9-phenylcarbazole with an appropriate amine source under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 9-phenylcarbazole is reacted with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(9-phenyl-9H-carbazol-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the amine group, leading to different substituted carbazole products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or carbazole rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(9-phenyl-9H-carbazol-3-yl)amine is widely used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent hole-transport properties .
Biology and Medicine: In biological research, the compound is explored for its potential as a fluorescent probe for imaging applications. Its unique photophysical properties make it suitable for tracking biological processes at the cellular level .
Industry: Industrially, this compound is used in the production of advanced materials for optoelectronic devices, including photovoltaic cells and light-emitting transistors .
Wirkmechanismus
The mechanism by which Bis(9-phenyl-9H-carbazol-3-yl)amine exerts its effects is primarily related to its ability to transport positive charges (holes) efficiently. This property is crucial in optoelectronic devices, where the compound facilitates the movement of charges from the anode to the emitting layer, enhancing device efficiency and stability . The molecular targets include the active layers of OLEDs and other electronic components, where it interacts with other materials to improve performance.
Vergleich Mit ähnlichen Verbindungen
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its high thermal stability and similar hole-transport properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Used in OLEDs for its excellent electron-blocking capabilities.
N,N-Phenyl-N,N-(9-phenyl-3-carbazolyl)-1,1’-biphenyl-4,4’-diamine: Another compound with comparable electronic properties.
Uniqueness: Bis(9-phenyl-9H-carbazol-3-yl)amine stands out due to its specific structural configuration, which provides a balance between hole-transport efficiency and photophysical stability. This makes it particularly valuable in applications requiring high-performance materials with robust stability .
Eigenschaften
Molekularformel |
C36H25N3 |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
9-phenyl-N-(9-phenylcarbazol-3-yl)carbazol-3-amine |
InChI |
InChI=1S/C36H25N3/c1-3-11-27(12-4-1)38-33-17-9-7-15-29(33)31-23-25(19-21-35(31)38)37-26-20-22-36-32(24-26)30-16-8-10-18-34(30)39(36)28-13-5-2-6-14-28/h1-24,37H |
InChI-Schlüssel |
JAHBGQHGNOSWGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)NC4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C82 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)




![3-Bromoisoxazolo[4,5-b]pyridine](/img/structure/B13660417.png)
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
![8-Bromopyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13660433.png)


![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
